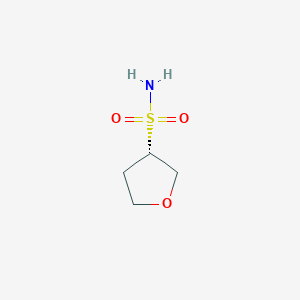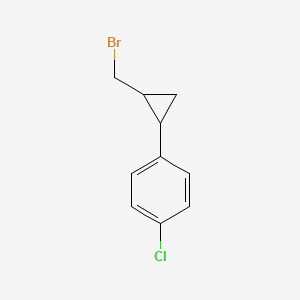![molecular formula C6H11NO2S B13347200 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thia-2-azaspiro[34]octane 5,5-dioxide is a spirocyclic compound that features a unique structural motif This compound is part of a broader class of spirocyclic building blocks, which are known for their distinct three-dimensional profiles and potential for diverse functionalization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic strategies typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve scalable reactions with high yields and minimal by-products, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines.
Applications De Recherche Scientifique
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its favorable pharmacokinetic properties.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms can also facilitate interactions with metal ions or other cofactors, further influencing its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide:
7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide: The presence of an amino group in this compound allows for further derivatization and functionalization.
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide: This compound includes a tert-butoxycarbonyl protecting group, making it useful in peptide synthesis and other applications.
Uniqueness
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide stands out due to its balanced reactivity and stability, making it a valuable building block in synthetic chemistry. Its unique spirocyclic structure provides a distinct three-dimensional profile, which can be leveraged in the design of novel molecules with specific biological activities.
Propriétés
Formule moléculaire |
C6H11NO2S |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-1-2-6(10)4-7-5-6/h7H,1-5H2 |
Clé InChI |
LYPKOHRRGONAEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC2)S(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)

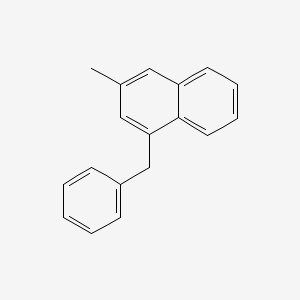
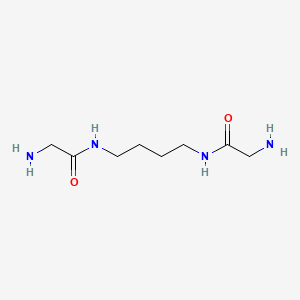
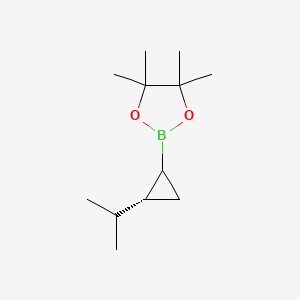
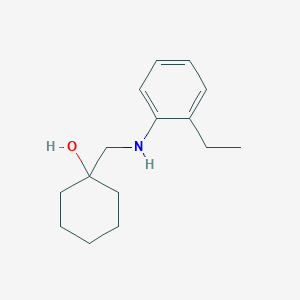
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)

![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)
